

off-target toxicity of Val-Cit linkers due to neutrophil elastase cleavage

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Compound of Interest

Compound Name: Mal-amido-PEG2-Val-Cit-PAB-OH

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Technical Support Center: Val-Cit Linker Off-Target Toxicity

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with off-target toxicity of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs) due to cleavage by human neutrophil elastase.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of a Val-Cit linker?

A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.^{[1][2]} Following the internalization of the ADC into a target cancer cell, the linker is exposed to Cathepsin B within the lysosome, leading to the release of the cytotoxic payload.^[1]

Q2: What is the evidence for off-target cleavage of Val-Cit linkers by neutrophil elastase?

A2: Several studies have demonstrated that human neutrophil elastase (NE), a serine protease secreted by neutrophils, can aberrantly cleave the Val-Cit linker.^{[3][4][5]} This enzymatic cleavage occurs at the peptide bond between valine and citrulline.^{[2][4]} This premature release of the payload in the systemic circulation can lead to off-target toxicity.^{[3][4]}

Q3: What are the primary toxicities associated with neutrophil elastase-mediated cleavage of Val-Cit linkers?

A3: The most commonly reported off-target toxicity is neutropenia, a reduction in the number of neutrophils in the blood.[1][2][3][4] This is thought to occur because the prematurely released cytotoxic payload is toxic to neutrophils.[6] Other potential off-target toxicities include liver toxicity.[2]

Q4: Are all Val-Cit-based linkers equally susceptible to neutrophil elastase?

A4: No, susceptibility can vary. For instance, modifications to the linker, such as the development of Glu-Val-Cit (EVCit) linkers, have been explored to increase stability.[1][2] However, even some modified linkers may still be susceptible to NE-mediated degradation.[2] More recent innovations like "exolinkers," which reposition the cleavable peptide, have shown increased resistance to neutrophil elastase.[3][4]

Q5: Besides neutrophil elastase, are there other enzymes that can cause premature cleavage of Val-Cit linkers?

A5: Yes, particularly in preclinical mouse models, the Val-Cit linker is known to be susceptible to cleavage by a mouse carboxylesterase called Ces1C.[1][3][7] This can lead to premature drug release and complicate the interpretation of efficacy and toxicity studies in mice.[1][2]

Troubleshooting Guide

Issue 1: Unexpectedly high in vivo toxicity (e.g., neutropenia) observed in preclinical or clinical studies with a Val-Cit linked ADC.

- Possible Cause: Premature payload release due to cleavage of the Val-Cit linker by neutrophil elastase.[1][3][4]
- Troubleshooting Steps:
 - Assess Neutrophil Elastase Sensitivity: Conduct an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor for payload release over time using methods like LC-MS.[1]

- Evaluate Linker Stability in Plasma: Perform in vitro plasma stability assays using human plasma to quantify the rate of premature payload release.[\[8\]](#)
- Consider Linker Modification: If sensitivity to neutrophil elastase is confirmed, explore alternative linker strategies. This could involve incorporating amino acids that confer resistance to NE cleavage or utilizing novel linker designs like exolinkers.[\[1\]](#)[\[3\]](#)

Issue 2: Discrepancy in ADC stability between mouse and human plasma.

- Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), which is present in rodent plasma but not in human plasma.
[\[1\]](#)[\[7\]](#)
- Troubleshooting Steps:
 - Confirm Ces1C Sensitivity: Perform an in vitro plasma stability assay using mouse plasma and compare the results to stability in human plasma.[\[1\]](#)
 - Utilize Ces1C Knockout Mice: If available, conduct in vivo studies in Ces1C knockout mice to confirm if premature payload release is mitigated.[\[1\]](#)
 - Modify the Linker: Consider linker designs known to be more resistant to Ces1C, such as the Glu-Val-Cit (EVCit) linker.[\[1\]](#)[\[2\]](#)

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers

Linker Sequence	Susceptibility to Neutrophil Elastase	Susceptibility to Mouse Ces1C	Key Characteristics
Val-Cit (VCit)	High[2][5]	High[2][7]	The conventional linker, known for its susceptibility to premature cleavage.
Glu-Val-Cit (EVCit)	Moderate[2]	Low[1][2]	Offers improved stability in mouse plasma but can still be cleaved by neutrophil elastase.[2]
Glu-Gly-Cit (EGCit)	Low[2]	Low[2]	Provides resistance to both Ces1C and human neutrophil elastase.[2]
Exolinkers	Low[3][4]	Not explicitly stated, but designed for high stability	Repositions the cleavable peptide to enhance stability and hydrophilicity.[3][9]

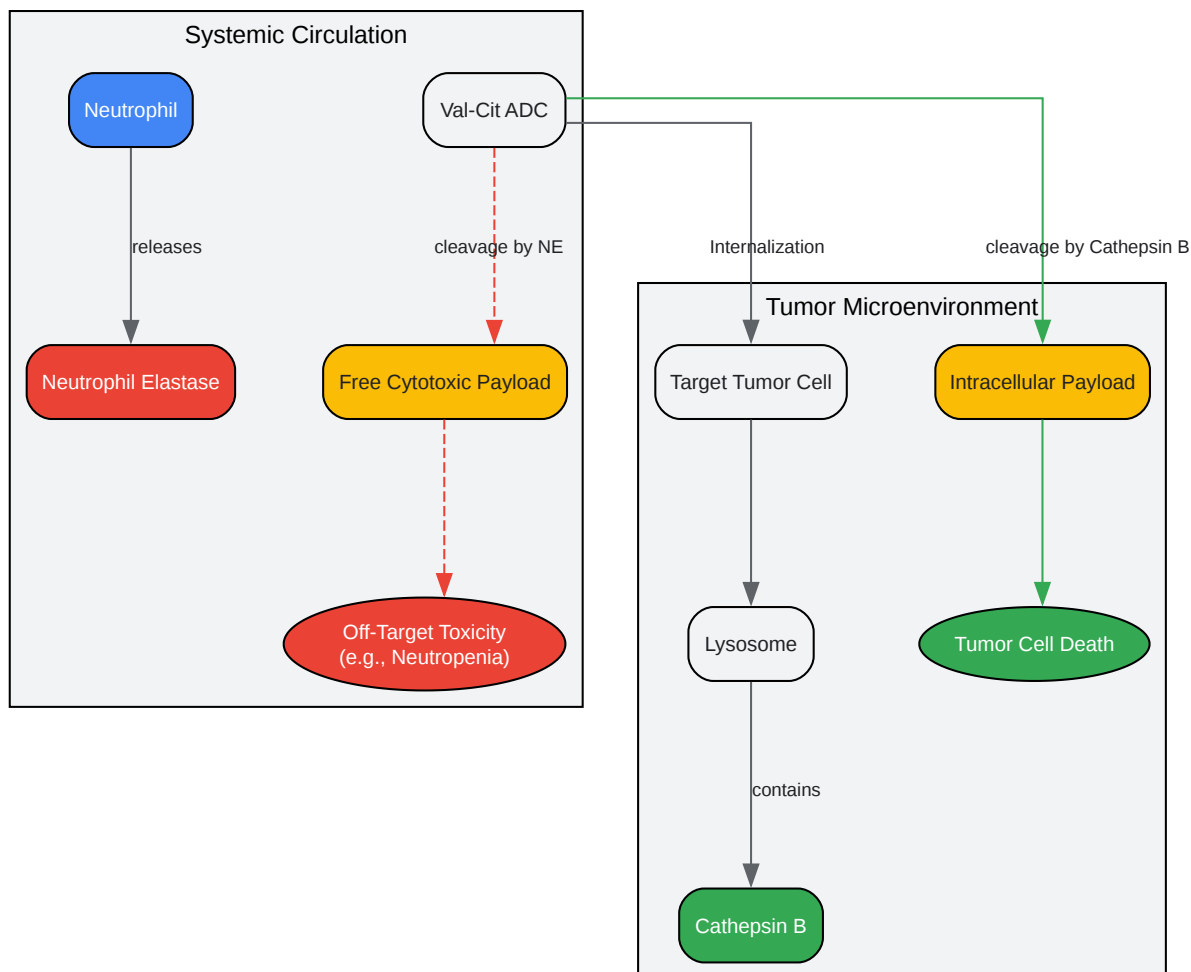
Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Cleavage Assay

- Objective: To determine the susceptibility of a Val-Cit linked ADC to cleavage by human neutrophil elastase.
- Materials:
 - ADC construct with Val-Cit linker
 - Purified human neutrophil elastase (NE)
 - Assay Buffer (e.g., PBS, pH 7.4)

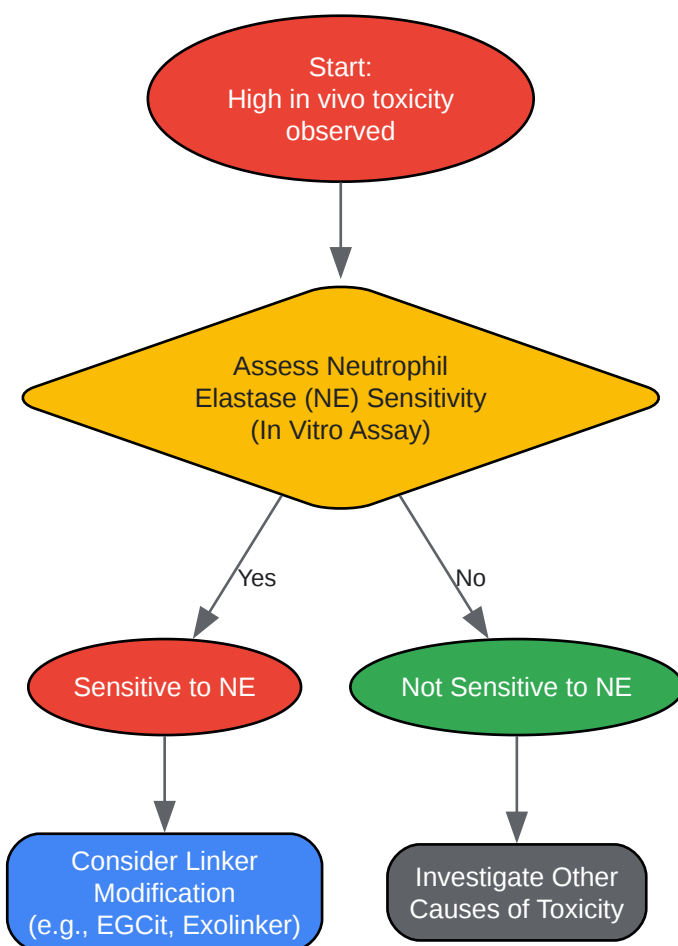
- Incubator at 37°C
- LC-MS system for analysis
- Quenching solution (e.g., acetonitrile)
- Methodology:
 - Prepare a stock solution of the ADC in the assay buffer.
 - In separate tubes, prepare reaction mixtures containing the ADC at a final concentration of approximately 10 μ M.
 - Add purified human neutrophil elastase to the reaction mixtures at a relevant concentration (e.g., 50 nM).^[10] Include a control sample without NE.
 - Incubate all samples at 37°C.
 - At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction.
 - Immediately stop the reaction by adding an equal volume of cold acetonitrile to precipitate the protein.^[1]
 - Centrifuge the samples to pellet the precipitated proteins.
 - Analyze the supernatant by LC-MS to quantify the amount of released payload.
 - Plot the concentration of the released payload over time to determine the cleavage kinetics.

Visualizations



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Caption: Intended vs. Off-Target Cleavage of Val-Cit Linkers.



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Caption: Troubleshooting Workflow for Unexpected ADC Toxicity.

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